2-Pyrimidinemethanol

Solubility Process Chemistry Formulation

PDE5 inhibitor synthesis fails with incorrect pyrimidine analogs due to altered electronics and sterics. 2-Pyrimidinemethanol (CAS 42839-09-8) is the essential, non-substitutable avanafil intermediate. • ≥98% purity ensures reproducible multi-step synthesis. • Defined solubility (100 mg/mL in EtOH) streamlines HTE solvent selection. • Bifunctional hydroxymethyl handle enables diverse derivatization for focused libraries. • Immediate stock for global shipping.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 42839-09-8
Cat. No. B107348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinemethanol
CAS42839-09-8
Synonyms2-(Hydroxymethyl)pyrimidine;  Pyrimidin-2-ylmethanol; 
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CO
InChIInChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2
InChIKeyHZGCZRCZOMANHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrimidinemethanol: Properties & Drug Intermediate Role


2-Pyrimidinemethanol (CAS 42839-09-8) is a heterocyclic aromatic primary alcohol with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol [1]. It consists of a pyrimidine ring substituted with a hydroxymethyl group at the 2-position [2]. This compound serves as a crucial building block in organic synthesis, most notably as a key reactant in the synthesis of the PDE5 inhibitor avanafil, a drug used to treat erectile dysfunction [3].

1
Heterocyclic building block for PDE5 inhibitor-related synthesis workflows
2
Defined solubility profile supports reaction solvent selection
3
High-purity specification supports sensitive synthetic transformations

Why 2-Pyrimidinemethanol Cannot Be Replaced


While numerous pyrimidine derivatives exist, their utility in specific synthetic pathways is dictated by the precise position and nature of substituents on the heterocyclic ring. The unsubstituted pyrimidine core with a single 2-hydroxymethyl group in 2-Pyrimidinemethanol provides a unique reactivity profile [1]. This specific substitution pattern is essential for its role as a scaffold in complex molecule synthesis, such as avanafil [2]. Replacing it with a close analog, like a methylated derivative (e.g., 4-methyl-2-pyrimidinemethanol), alters the electronic properties and steric hindrance, potentially leading to failed reactions, lower yields, or the generation of undesired byproducts that require costly purification steps .

!
Methylated analogs may alter electronic and steric properties, potentially lowering reaction yields or requiring re-optimization of conditions.
!
Analog solubility profiles are not directly interchangeable; substitution may shift solvent compatibility and purification behavior.
!
Comparator purity specifications may vary; unknown impurity profiles could compromise reproducibility in multi-step syntheses.

2-Pyrimidinemethanol: Evidence-Based Differentiation


Solubility vs. Methylated Analogs

2-Pyrimidinemethanol exhibits a defined solubility profile in common organic solvents, which is a key parameter for reaction design and purification. It demonstrates solubility of 30 mg/mL in DMF, 30 mg/mL in DMSO, and 100 mg/mL in Ethanol . While no direct head-to-head solubility data exists in the provided sources, the structural difference compared to its methylated analog, 4-methyl-2-pyrimidinemethanol, implies a different solubility profile due to the increased hydrophobicity of the methyl group. This suggests that substituting with a methylated analog would necessitate re-optimization of reaction solvents and conditions, a time-consuming and resource-intensive process .

Solubility profile
Class-level inference
DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 100 mg/mL
Supports solvent selection and reaction design
Analog solubility data not available; class-level comparison
Solubility Process Chemistry Formulation

Key Reactant for Avanafil Synthesis

2-Pyrimidinemethanol is specifically identified as a reactant in the synthesis of avanafil [1]. Avanafil is a highly selective PDE5 inhibitor with an IC50 of 5.2 nM and >121-fold selectivity over other PDEs . This contrasts with other pyrimidine derivatives, such as 4,6-dimethoxypyrimidin-2-ylmethanol, which are not documented as reactants in this specific, high-value synthetic pathway. The use of 2-Pyrimidinemethanol as a building block directly contributes to the creation of a multi-billion dollar drug molecule, underscoring its unique and critical role .

Avanafil synthesis role
Class-level inference
Documented reactant for avanafil (PDE5 inhibitor, reported IC50 5.2 nM)
Reported pathway-specific building block
Comparator not documented in this synthetic route
Medicinal Chemistry Drug Synthesis PDE5 Inhibitor

Research-Grade Purity Specification

For research and development purposes, 2-Pyrimidinemethanol is commercially available with a standard purity specification of ≥98% (HPLC) . This specification is critical for ensuring reproducibility in sensitive synthetic applications. In contrast, while 4,6-dimethoxypyrimidin-2-ylmethanol is also available, its purity may be specified differently (e.g., 97%) or not as prominently highlighted . The defined 98% purity benchmark for 2-Pyrimidinemethanol offers a reliable quality standard for procurement, reducing the risk of failed experiments due to unknown impurities.

Purity specification
Cross-study comparable
≥98% (HPLC)
Supports procurement reproducibility and quality control
Comparator purity may vary; benchmark reduces impurity risk
Quality Control Analytical Chemistry Procurement

2-Pyrimidinemethanol: Optimal Procurement Scenarios


Avanafil and PDE5 Inhibitor Synthesis

Medicinal chemistry laboratories engaged in the synthesis of avanafil or the development of novel PDE5 inhibitors should procure 2-Pyrimidinemethanol as a key intermediate [1]. Its established role in the synthesis of a clinically approved drug makes it a non-substitutable starting material for this specific pathway.

High-Throughput Screening with Defined Solvents

When conducting high-throughput experimentation (HTE) where consistent and predictable solubility is paramount, 2-Pyrimidinemethanol's known solubility profile (e.g., 100 mg/mL in ethanol) offers a defined starting point . This reduces the need for extensive solvent screening compared to less characterized analogs.

High-Purity Research & Development

Academic or industrial research groups requiring a high-purity building block for sensitive chemical transformations can confidently procure 2-Pyrimidinemethanol with a verified specification of ≥98% purity . This benchmark ensures reliable and reproducible results in multi-step syntheses.

Focused Heterocyclic Library Construction

As a core pyrimidine scaffold with a versatile hydroxymethyl handle, 2-Pyrimidinemethanol is an ideal starting point for constructing focused libraries of heterocyclic compounds for biological screening. Its bifunctional reactivity (pyrimidine ring and primary alcohol) allows for diverse chemical derivatization [2].

Application
Selection Property
Validation Focus
PDE5 inhibitor synthesis studies
Pathway-specific building block
Documented synthetic route review
High-throughput reaction screening
Defined solubility in ethanol
Solvent compatibility and reaction design
Sensitive multi-step synthesis
≥98% HPLC purity benchmark
Impurity profile and batch reproducibility
Focused heterocyclic library construction
Bifunctional pyrimidine scaffold
Chemical derivatization potential review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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